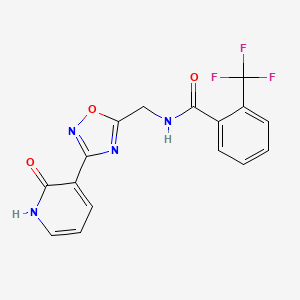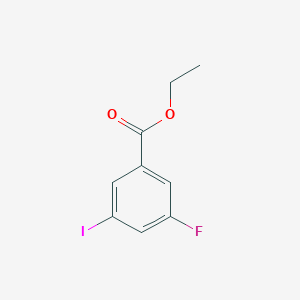![molecular formula C8H8F3N3 B2653083 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile CAS No. 1006461-11-5](/img/structure/B2653083.png)
3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile” is a chemical compound that contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs .
Synthesis Analysis
The synthesis of compounds with a trifluoromethyl group can be achieved through various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . A practical synthetic method for functionalized 1-methyl-3/5-trifluoromethyl-1H-pyrazoles has been reported .Molecular Structure Analysis
The molecular structure of “3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile” is characterized by a molecular formula of C5H5F3N2 . This compound is a subclass of the organofluorines .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile” include a density of 1.4±0.1 g/cm3, boiling point of 187.3±35.0 °C at 760 mmHg, and a flash point of 67.1±25.9 °C .科学的研究の応用
Synthesis of Polysubstituted Bipyrazoles and Pyrazolylpyrimidines
Research has shown that derivatives of this compound react with nitrogen nucleophiles to produce bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. These reactions, confirmed through elemental and spectral analyses, highlight the compound's utility in synthesizing complex heterocyclic compounds, which could have implications in developing new pharmaceuticals and materials (Dawood, Farag, & Ragab, 2004).
Development of Metal-Organic Compounds
In the realm of inorganic chemistry, the compound has been utilized to create novel metal-organic structures. For example, trinuclear clusters incorporating this compound have been synthesized and structurally characterized, revealing their ferroelectric and magnetic properties. These unique properties suggest potential applications in electronic devices and information storage technologies (Wang, Gu, Lu, Zuo, & You, 2008).
Enhancing High-Performance Materials
Research has also focused on modifying biologically active compounds with fluorine-containing heterocycles, indicating the compound's role in creating materials with enhanced physical and chemical properties. These modifications can lead to the development of high-energy materials for various applications, including energetic materials and advanced battery technologies (Sokolov & Aksinenko, 2012).
Catalytic Applications in Green Chemistry
The compound has been explored for its catalytic applications, particularly in synthesizing pyrazole derivatives under green conditions. This includes the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives and 1,4-dihydropyrano-[2,3-c]-pyrazole derivatives, demonstrating its utility in promoting reactions under environmentally friendly conditions (Zolfigol, Afsharnadery, Baghery, Salehzadeh, & Maleki, 2015).
Advanced Lithium-Ion Battery Electrolytes
In the field of energy storage, derivatives of this compound have been synthesized and characterized for application in lithium-ion batteries (LIBs). The research focused on enhancing the electrochemical stability and performance of LIBs, indicating the compound's potential in developing high-voltage, high-performance battery technologies (von Aspern et al., 2020).
特性
IUPAC Name |
3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c1-6-5-7(8(9,10)11)14(13-6)4-2-3-12/h5H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNXSSWATIGXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

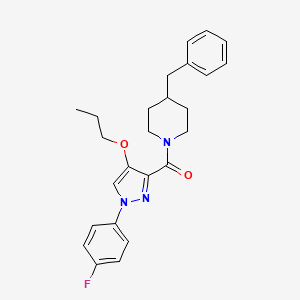
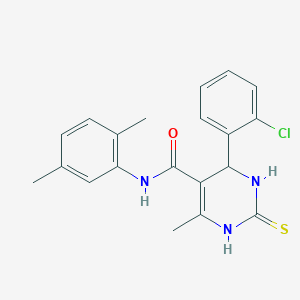
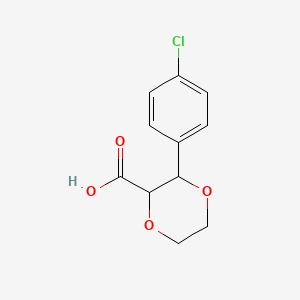
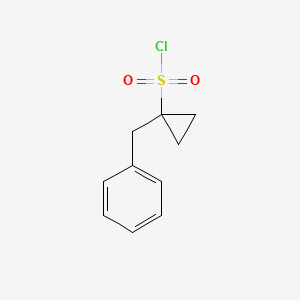
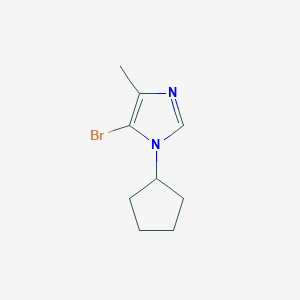
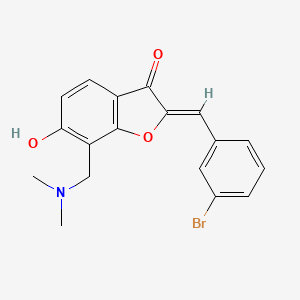
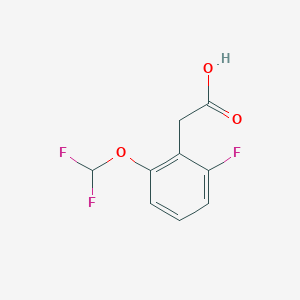
![3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid](/img/structure/B2653011.png)
![8-Methoxy-6-nitro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2653012.png)

![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2653018.png)

